12alpha-Methoxygrandiflorenic acid
Overview
Description
12alpha-Methoxygrandiflorenic acid: is a natural product isolated from the tree species, Ginkgo biloba. This compound has been shown to have antinociceptive and anti-inflammatory activities. It also inhibits the progression of Alzheimer’s disease by reducing the production of beta amyloid .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The specific synthetic routes and reaction conditions for 12alpha-Methoxygrandiflorenic acid are not widely documented. it is known to be a natural product isolated from Ginkgo biloba .
Industrial Production Methods: It is primarily obtained through extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions: : 12alpha-Methoxygrandiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : The specific reagents and conditions used in these reactions are not widely documented. it is known that the compound can be functionalized site-selectively at the terminal isoprene moiety via conformational fixation and non-covalent protection of the internal C=C bond in the coordinating cage.
Major Products: the compound exhibits good antibacterial activity against Bacillus cereus and Staphylococcus aureus.
Scientific Research Applications
Chemistry: : 12alpha-Methoxygrandiflorenic acid has been used as an analytical reagent for HPLC standards and as a reference material for bioactivity screening .
Biology: : The compound has shown antinociceptive and anti-inflammatory activities .
Medicine: : this compound inhibits the progression of Alzheimer’s disease by reducing the production of beta amyloid .
Industry: : The compound is used in research related to life sciences .
Mechanism of Action
Comparison with Similar Compounds
Properties
IUPAC Name |
(1S,4S,5R,9R,12S,13R)-12-methoxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13-11-21-9-6-16-19(2,7-5-8-20(16,3)18(22)23)17(21)10-15(24-4)14(13)12-21/h10,14-16H,1,5-9,11-12H2,2-4H3,(H,22,23)/t14-,15+,16+,19-,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFJKOZDMWYQDJ-KLSAVCNVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)OC)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@H](C3)C(=C)C4)OC)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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